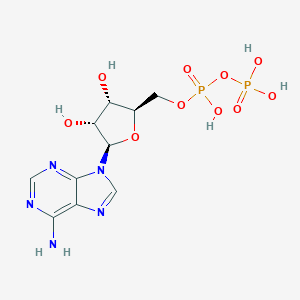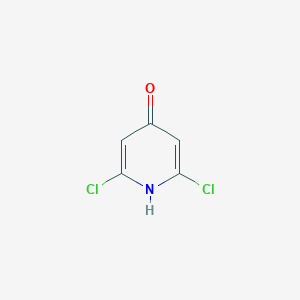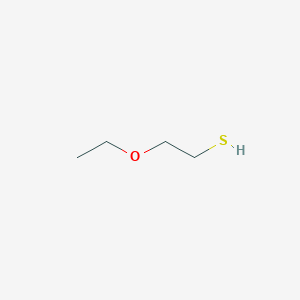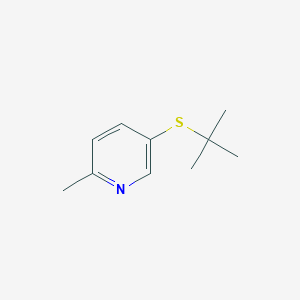
5-tert-butylsulfanyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylsulfanyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of tert-butylthiol and a halogenated derivative of 2-picoline. The halogenated derivative, such as 5-chloro-2-picoline, reacts with tert-butylthiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of advanced catalysts and purification techniques further improves the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butylsulfanyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-tert-butylsulfanyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-tert-butylsulfanyl-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Picoline, 3-(tert-butylthio)-
- 2-Picoline, 4-(tert-butylthio)-
- 3-Picoline, 5-(tert-butylthio)-
Uniqueness
5-tert-butylsulfanyl-2-methylpyridine is unique due to the specific positioning of the tert-butylthio group at the 5-position of the picoline ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to its isomers, the 5-(tert-butylthio) derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
18794-44-0 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
SMILES canonique |
CC1=NC=C(C=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


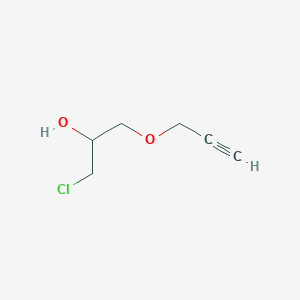
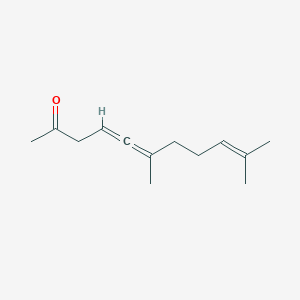
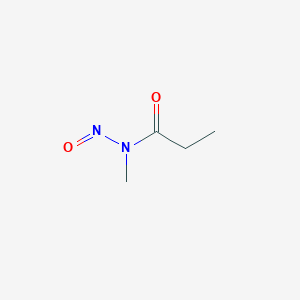

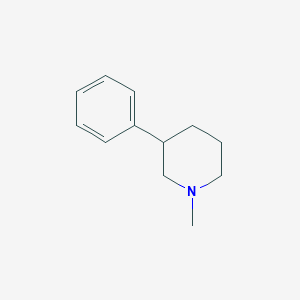
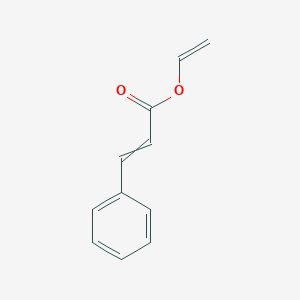
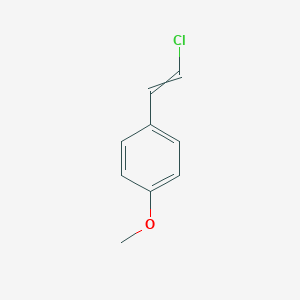
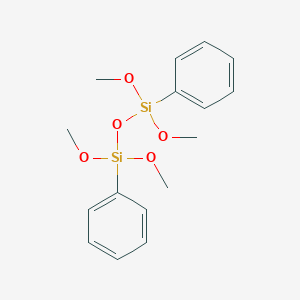
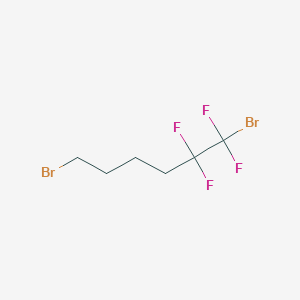
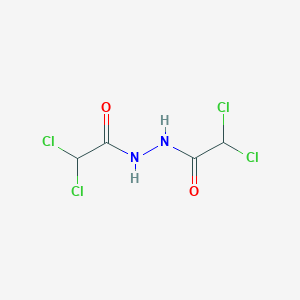
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
